molecular formula C10H13Cl2NO B13305792 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol

Katalognummer: B13305792
Molekulargewicht: 234.12 g/mol
InChI-Schlüssel: HZZVXYNSMZOBMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an ethylaminoethanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol typically involves the reduction of 1-(3,4-dichlorophenyl)ethanone using hydrogen in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Eigenschaften

Molekularformel

C10H13Cl2NO

Molekulargewicht

234.12 g/mol

IUPAC-Name

2-[1-(3,4-dichlorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13Cl2NO/c1-7(13-4-5-14)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5H2,1H3

InChI-Schlüssel

HZZVXYNSMZOBMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.